molecular formula C12H17BN2O3 B6338168 2-Carbamoylpyridine-3-boronic acid pinacol ester CAS No. 2096337-69-6

2-Carbamoylpyridine-3-boronic acid pinacol ester

Cat. No. B6338168
CAS RN: 2096337-69-6
M. Wt: 248.09 g/mol
InChI Key: LACKSRRRVXIWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbamoylpyridine-3-boronic acid pinacol ester (2CP3BAPE) is an important and versatile reagent used in organic synthesis. It is a boronic ester that is used as a building block in the synthesis of a wide variety of compounds. It is also used as an intermediate in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. The unique properties of 2CP3BAPE make it a valuable tool for researchers in the field of organic chemistry.

Mechanism of Action

The mechanism of action of 2-Carbamoylpyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic ester reacts with the nucleophile, forming a boronate ester. This boronate ester can then undergo a variety of reactions, depending on the reaction conditions and the reactants. For example, it can undergo a substitution reaction, an elimination reaction, or a condensation reaction.
Biochemical and Physiological Effects
2-Carbamoylpyridine-3-boronic acid pinacol ester has not been studied for its biochemical or physiological effects. Therefore, it is not known if it has any effects on the body.

Advantages and Limitations for Lab Experiments

2-Carbamoylpyridine-3-boronic acid pinacol ester has several advantages in the laboratory. It is relatively easy to synthesize, and it is stable under a variety of conditions. It is also a versatile reagent, and can be used in a wide variety of reactions. Additionally, it is relatively inexpensive, making it an attractive choice for researchers on a budget.
However, 2-Carbamoylpyridine-3-boronic acid pinacol ester also has some limitations. It is not soluble in water, and can be difficult to work with in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain reactions.

Future Directions

There are a number of potential future directions for research involving 2-Carbamoylpyridine-3-boronic acid pinacol ester. These include the development of new synthetic methods for its synthesis, the development of new catalysts for its use in organic reactions, the study of its reactivity in various conditions, and the development of new applications for its use in organic synthesis. Additionally, further research could be done to better understand its mechanism of action and to explore its potential biochemical and physiological effects.

Synthesis Methods

2-Carbamoylpyridine-3-boronic acid pinacol ester can be synthesized through a variety of methods. The most common method involves the reaction of 2-carbamoylpyridine-3-boronic acid (2CP3BA) with pinacol (1,2-dihydroxyethane). This reaction is typically carried out in a solvent such as acetonitrile, and can be catalyzed by a base such as potassium carbonate. The reaction is typically carried out at temperatures between 0 and 100°C. The product of this reaction is 2-Carbamoylpyridine-3-boronic acid pinacol ester, which can be isolated by distillation or recrystallization.

Scientific Research Applications

2-Carbamoylpyridine-3-boronic acid pinacol ester has a variety of applications in scientific research. It is used as a reagent in the synthesis of a wide variety of compounds, such as pharmaceuticals, agrochemicals, and other organic molecules. It is also used as a catalyst in the synthesis of polymers, as a ligand for metal-catalyzed reactions, and as an additive in various organic reactions. Furthermore, 2-Carbamoylpyridine-3-boronic acid pinacol ester can be used as a model compound to study the reactivity of other boronic esters.

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-5-7-15-9(8)10(14)16/h5-7H,1-4H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACKSRRRVXIWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbamoylpyridine-3-boronic acid pinacol ester

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